
2-Methyl-5-(p-tolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(p-tolyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, featuring a methyl group at the second position and a p-tolyl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with p-tolylmagnesium bromide in the presence of a catalyst such as palladium. This method typically requires an inert atmosphere and elevated temperatures to facilitate the reaction.
Another method involves the use of Grignard reagents, where 2-methylpyridine is reacted with p-tolylmagnesium chloride. This reaction is usually carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(p-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the methyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine compounds.
Applications De Recherche Scientifique
2-Methyl-5-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Methyl-5-(p-tolyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(p-tolyl)pyridine can be compared with other pyridine derivatives, such as:
2-Methylpyridine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
5-Methyl-2-(p-tolyl)pyridine: Similar structure but with the methyl and p-tolyl groups in different positions, leading to variations in reactivity and applications.
2-(p-Tolyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
30456-56-5 |
|---|---|
Formule moléculaire |
C13H13N |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-methyl-5-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14-9-13/h3-9H,1-2H3 |
Clé InChI |
VMQIABRWAZWBEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


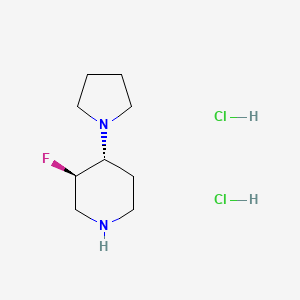

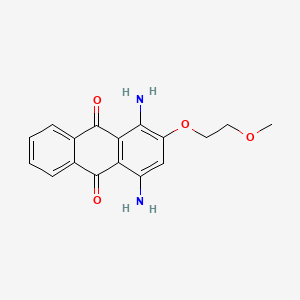

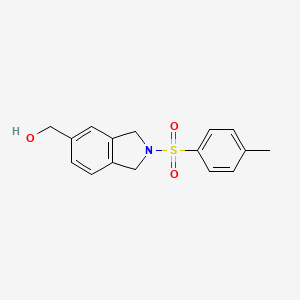



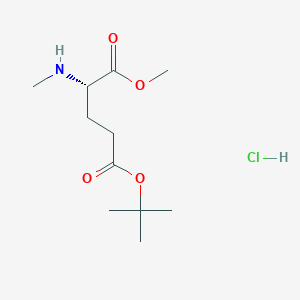


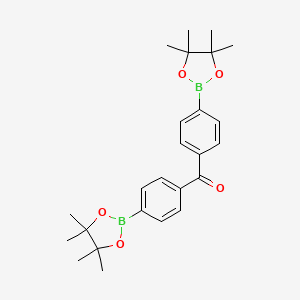

![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
